molecular formula C15H15N3O2S B4757673 N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4757673
M. Wt: 301.4 g/mol
InChI Key: CXYCPNGQVIBAGT-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic hybrid heterocyclic compound designed for pharmaceutical and bioactivity research. Its structure incorporates two privileged pharmacophores: a 5-oxo-1-phenylpyrrolidine moiety and a 5-methyl-1,3-thiazol-2-yl group, connected by a carboxamide linker. This molecular architecture is of significant interest in medicinal chemistry. Thiazole derivatives are extensively documented in scientific literature for their diverse biological properties, including antimicrobial , antitumor , and anti-tubercular activities . The 5-oxopyrrolidine scaffold is also a recognized structure in compounds evaluated for antibacterial potential . The integration of these rings aims to create novel chemical entities with enhanced or dual mechanisms of action, making this compound a valuable building block for constructing libraries or a candidate for hit-to-lead optimization in drug discovery programs. This product is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied as a high-purity material characterized by advanced analytical techniques. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-8-16-15(21-10)17-14(20)11-7-13(19)18(9-11)12-5-3-2-4-6-12/h2-6,8,11H,7,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYCPNGQVIBAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide . This intermediate is then reacted with various substituted benzoic acids to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Properties : Thiazole derivatives, including this compound, have been reported to possess strong antimicrobial activities against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with thiazole rings show enhanced antibacterial properties, which can be attributed to their ability to disrupt bacterial cell wall synthesis and function .
  • Antitumor Activity : Compounds with thiazole moieties have demonstrated potential antitumor effects. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for anticancer drug development .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar thiazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Synthesis Pathways

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves several key steps:

  • Formation of the Thiazole Ring : The initial step often involves the reaction of appropriate thioketones with amines or other nucleophiles to form substituted thiazoles.
  • Pyrrolidine Formation : The thiazole derivative is then reacted with a phenyl-substituted pyrrolidine derivative under controlled conditions to yield the desired compound.
  • Carboxamide Formation : Finally, the introduction of a carboxamide group is achieved through acylation reactions using carboxylic acid derivatives.

These synthetic routes highlight the versatility of thiazole-containing compounds in organic synthesis and their potential for modification to enhance biological activity .

Therapeutic Potential

Given its diverse biological activities, this compound has several therapeutic applications:

Therapeutic Area Potential Applications
AntimicrobialTreatment of bacterial infections
AntitumorDevelopment of anticancer therapies
Anti-inflammatoryManagement of inflammatory diseases
AntiviralPotential use against viral infections

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for compounds similar to this compound:

  • Antibacterial Activity Study : A study evaluated a series of thiazole derivatives against various bacterial strains, revealing that modifications in the thiazole ring significantly enhanced antibacterial potency .
  • Antitumor Mechanism Investigation : Research focused on the antitumor effects of thiazole derivatives showed that these compounds could inhibit cell cycle progression in cancer cells through modulation of specific signaling pathways .
  • Inflammation Model Testing : In vivo studies demonstrated that thiazole-containing compounds reduced inflammation markers in animal models, indicating their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the pyrrolidine-3-carboxamide core but differ in substituents and heterocyclic appendages:

Compound Name Substituents on Pyrrolidine Heterocycle Type/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 1-Phenyl, 5-oxo 5-Methyl-1,3-thiazol-2-yl Likely C15H15N3O2S¹ ~293.36 Thiazole moiety may enhance metabolic stability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(4-Fluorophenyl) 5-Isopropyl-1,3,4-thiadiazole C17H18FN5O2S 383.42 Fluorine substitution may improve lipophilicity
1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 1-(3-Methoxyphenyl) 5-(2-Phenylpropyl)-1,3,4-thiadiazole C23H24N4O3S2 480.60 Methoxy group increases solubility
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide 1-(3-Trifluoromethylphenyl) 5-Methyl-1,3,4-thiadiazol-2-ylidene C15H13F3N4O2S 370.40 Trifluoromethyl group enhances electronegativity
N-(5-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 1-Phenyl Thiadiazole with acetylphenyl chain C23H21N5O4S2 495.60 Extended side chain may influence receptor binding

Pharmacological and Physicochemical Implications

  • Thiazole vs. Thiadiazole Moieties : The target compound’s 5-methylthiazole group (vs. thiadiazole in analogues) reduces ring strain and may improve metabolic stability compared to thiadiazole-containing derivatives, which are more electrophilic and prone to nucleophilic attack .
  • Aromatic Substituents : The phenyl group at the pyrrolidine 1-position (common across analogues) provides a hydrophobic anchor, while fluorinated or methoxy-substituted variants (e.g., ) modulate electron density and solubility.
  • Carboxamide Linker : The carboxamide group facilitates hydrogen bonding, critical for target engagement. Modifications here (e.g., acetylphenyl in ) alter steric bulk and polarity.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes the available data on its biological activity, including antimicrobial efficacy, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S with a molecular weight of approximately 330.32 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3fMicrococcus luteusNot specified
3cCandida spp.Not specified

The compound 3g exhibited the highest activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating strong antibacterial potential .

The mechanism by which this compound exerts its biological effects primarily involves interaction with key bacterial enzymes. Molecular docking studies have revealed that it binds effectively to DNA gyrase and MurD, crucial targets for antibacterial activity. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .

Case Studies

Several case studies have evaluated the biological activity of thiazole derivatives:

  • Antifungal Activity : In vitro studies demonstrated that derivatives showed selective action against fungi such as Candida, with significant inhibition zones compared to controls .
  • Cytotoxicity Assays : The cytotoxic effects on human cell lines (e.g., HaCat and Balb/c 3T3) were assessed using MTT assays, indicating promising results for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The presence of the thiazole moiety is critical for enhancing the biological activity of these compounds. Modifications on the phenyl ring and other substituents can significantly influence their potency and selectivity against various pathogens .

Table 2: Structure-Activity Relationships

Structural FeatureActivity Impact
Thiazole RingEssential for antimicrobial activity
Phenyl SubstituentsModulate potency and selectivity
Carboxamide GroupEnhances solubility and bioavailability

Q & A

Basic: What are the recommended synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-3-carboxamide core followed by thiazole ring functionalization. Key steps include:

  • Step 1: Cyclization of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with a coupling agent (e.g., EDCI or HATU) to form the amide bond with 5-methyl-1,3-thiazol-2-amine .
  • Step 2: Optimization of reaction conditions (e.g., DMF or ethanol as solvents, 60–80°C, 12–24 hours) to enhance yield and purity .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    Critical Parameters: Solvent polarity, temperature control, and stoichiometric ratios of reagents to avoid side products like unreacted intermediates or dimerization .

Basic: How should researchers characterize the compound’s structural integrity?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 to confirm proton environments and carbon assignments. Cross-validate using 2D techniques (HSQC, HMBC) for connectivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Intermediate: What strategies are effective for optimizing solubility and bioavailability?

Methodological Answer:
Modify substituents or employ formulation techniques:

  • Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) on the phenyl or thiazole rings to enhance aqueous solubility .
  • Co-solvents: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug Design: Esterify the carboxamide group to improve membrane permeability, followed by enzymatic cleavage in vivo .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Address discrepancies through systematic validation:

  • Assay Replication: Repeat in vitro assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature, cell line) .
  • Metabolic Stability Testing: Use liver microsomes or hepatocytes to assess if metabolites contribute to observed activity .
  • Computational Modeling: Perform molecular dynamics simulations to evaluate target binding affinity vs. off-target interactions .

Advanced: What are the best practices for structure-activity relationship (SAR) studies?

Methodological Answer:
Systematically vary substituents and analyze trends:

  • Thiazole Modifications: Replace 5-methyl with halogens (Cl, F) or bulkier groups (isopropyl) to probe steric/electronic effects .
  • Pyrrolidine Core: Introduce substituents at the 1-phenyl position (e.g., electron-withdrawing groups) to modulate ring conformation .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with bioactivity .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:
Employ a tiered screening approach:

  • Primary Screening: Kinase profiling panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify hits .
  • IC50 Determination: Dose-response curves (0.1–100 µM) for potent targets using ADP-Glo™ or fluorescence anisotropy assays .
  • Crystallography: Co-crystallize the compound with target kinases (e.g., PDB deposition) to validate binding modes .

Advanced: What methodologies are recommended for metabolic stability assessment?

Methodological Answer:
Use in vitro and in silico tools:

  • Liver Microsomes: Incubate with human/rat microsomes (37°C, NADPH regeneration system) and monitor depletion via LC-MS/MS .
  • CYP450 Inhibition: Screen against CYP3A4, 2D6 isoforms using fluorogenic substrates .
  • Software Prediction: Tools like ADMET Predictor™ or MetaCore™ to estimate half-life and major metabolic pathways .

Advanced: How to address enantiomeric purity in synthesis?

Methodological Answer:
Resolve stereochemistry using chiral techniques:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key cyclization steps .
  • Circular Dichroism (CD): Confirm absolute configuration post-purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.